5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-
CAS No.: 56149-23-6
Cat. No.: VC20779845
Molecular Formula: C₂₁H₂₀O₉
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56149-23-6 |
|---|---|
| Molecular Formula | C₂₁H₂₀O₉ |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | (7S,9S)-9-[(1S)-1,2-dihydroxyethyl]-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
| Standard InChI | InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12-,21-/m0/s1 |
| Standard InChI Key | CGVVIRBOJFDFBH-FPQVQZPGSA-N |
| Isomeric SMILES | COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)([C@H](CO)O)O)C(=C3C2=O)O)O |
| SMILES | COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O |
Introduction
Chemical Identity and Nomenclature
The compound 5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy- belongs to the anthracycline class of molecules, which are characterized by a tetracyclic ring system with adjacent quinone-hydroquinone groups. The systematic naming follows the IUPAC guidelines for polycyclic aromatic compounds with multiple functional groups. The name indicates a naphthacenedione core structure (a tetracyclic system) with specific substitutions at designated positions.
The naming components can be broken down as follows: "5,12-Naphthacenedione" refers to the tetracyclic backbone with quinone functionalities at positions 5 and 12; "8-(1,2-dihydroxyethyl)" indicates the presence of a 1,2-dihydroxyethyl side chain at position 8; "7,8,9,10-tetrahydro" signifies that these positions in the ring system are hydrogenated; and "6,8,10,11-tetrahydroxy-1-methoxy-" specifies the presence of hydroxyl groups at positions 6, 8, 10, and 11, along with a methoxy group at position 1.
The compound shares structural similarities with other anthracycline derivatives such as daunorubicinol aglycone, which has a similar tetracyclic backbone but differs in the substitution pattern, particularly at position 8 where it contains a 1-hydroxyethyl group instead of a 1,2-dihydroxyethyl group.
Structural Characteristics
Core Structure
The compound features a tetracyclic ring system characteristic of the anthracycline family. This system consists of a planar aromatic region (rings A, B, and C) and a non-planar hydroaromatic region (ring D). The basic skeleton includes a 7,8,9,10-tetrahydrotetracene-5,12-dione system, which forms the backbone of the molecule.
The tetracyclic system contains two quinone moieties at positions 5 and 12, which are key functional groups that contribute to the chemical reactivity and potential biological activity of the compound. These quinone groups are capable of undergoing redox reactions, which may play a significant role in any biological interactions of the molecule.
Functional Groups and Substituents
The molecule contains several important functional groups that define its chemical behavior:
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A 1,2-dihydroxyethyl side chain at position 8, which contains two adjacent hydroxyl groups on a two-carbon chain
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Hydroxyl groups at positions 6, 8, 10, and 11, contributing to the compound's hydrophilicity and potential for hydrogen bonding
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A methoxy group at position 1, which adds to the compound's steric bulk and can influence its interactions with biological systems
The presence of multiple hydroxyl groups makes this compound highly polar and likely capable of forming hydrogen bonds with various biological targets. The 1,2-dihydroxyethyl group at position 8 is particularly noteworthy as it differs from the 1-hydroxyethyl group found in related compounds like daunorubicinol aglycone.
Stereochemistry
Based on structural analogies with related compounds, the molecule likely possesses several stereogenic centers, particularly at positions 8 and 10 of the tetracyclic system. The stereochemistry at these positions can significantly influence the three-dimensional shape of the molecule and consequently its biological activity and interactions with other molecules.
By comparison with daunorubicinol aglycone, which has specified (8S,10S) stereochemistry, it is reasonable to infer that similar stereochemical configurations might be favored in our target compound, though specific configurational details would require direct experimental confirmation.
Physical and Chemical Properties
Molecular Formula and Weight
The molecular formula of the compound can be estimated based on its structural features. Given the similarities with daunorubicinol aglycone (C₂₁H₂₀O₈, 400.4 g/mol), but with an additional hydroxyl group in the side chain at position 8, the target compound would likely have a formula of C₂₁H₂₀O₉ and a correspondingly higher molecular weight.
Table 1: Estimated Physical Properties
| Property | Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₂₁H₂₀O₉ | Structural analysis |
| Molecular Weight | ~416.4 g/mol | Calculated from formula |
| Physical State | Solid | Based on similar compounds |
| Color | Likely red to orange | Characteristic of anthracyclines |
| Solubility | Likely soluble in polar organic solvents | Based on functional group analysis |
Spectroscopic Properties
Based on the structural features of the compound, it would be expected to exhibit characteristic spectroscopic profiles:
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UV-Visible Spectroscopy: The compound likely exhibits strong absorption bands in the visible region due to its extended conjugated system, particularly the quinone chromophores. This would contribute to its characteristic color, typically red to orange for anthracyclines.
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Infrared Spectroscopy: The presence of multiple hydroxyl groups would result in strong, broad O-H stretching bands in the 3200-3600 cm⁻¹ region. The quinone functionalities would show characteristic C=O stretching bands at approximately 1630-1680 cm⁻¹.
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Nuclear Magnetic Resonance (NMR): The compound would display complex ¹H-NMR and ¹³C-NMR spectra reflecting its multiple functional groups and stereogenic centers. The methoxy group would show a characteristic singlet at approximately 3.5-4.0 ppm in the ¹H-NMR spectrum.
Chemical Reactivity
The chemical reactivity of the compound is largely determined by its functional groups:
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The quinone moieties at positions 5 and 12 are susceptible to redox reactions, potentially undergoing one- or two-electron reductions.
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The multiple hydroxyl groups can participate in hydrogen bonding and may undergo esterification or other derivatization reactions.
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The methoxy group at position 1 is relatively stable but could potentially undergo demethylation under specific conditions.
The combined presence of these functional groups suggests that the compound would be sensitive to oxidative and reductive conditions, as well as to extremes of pH.
Synthesis and Related Derivatives
Related Derivatives
Several structurally related compounds have been identified and characterized:
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Daunorubicinol aglycone (5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(1S)-1-hydroxyethyl-1-methoxy-, (8S,10S)-), which differs from our target compound in having a 1-hydroxyethyl group instead of a 1,2-dihydroxyethyl group at position 8.
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N-Benzyl-13-dihydroadriamycin hydrochloride, which contains additional structural elements including a glycosidic linkage to an amino sugar moiety.
These related compounds suggest that the target molecule is part of a broader family of anthracycline derivatives with variable substitution patterns, particularly at position 8 of the tetracyclic system.
Analytical Methods for Identification and Characterization
Chromatographic Methods
For identification and purity assessment of the compound, several chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC): Given the compound's polarity and molecular weight, reverse-phase HPLC with UV-visible detection would be a primary method for analysis.
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Thin-Layer Chromatography (TLC): This technique could serve as a rapid screening method, with visualization possible through the compound's intrinsic color or using appropriate staining reagents.
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Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) would provide accurate mass determination and fragmentation patterns for structural confirmation.
Spectroscopic Methods
Comprehensive structural characterization would typically involve:
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Nuclear Magnetic Resonance (NMR): Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural elucidation.
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Infrared Spectroscopy: This would confirm the presence of functional groups, particularly the hydroxyl and quinone moieties.
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UV-Visible Spectroscopy: This would provide information about the chromophoric system and could be used for quantitative analysis.
Research Context and Scientific Relevance
Position within Anthracycline Chemistry
The compound represents an interesting variant within the broader context of anthracycline chemistry. The presence of a 1,2-dihydroxyethyl group at position 8, as opposed to the 1-hydroxyethyl group found in daunorubicinol aglycone, suggests potential differences in metabolic processing or biological activity.
This structural modification could potentially influence:
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